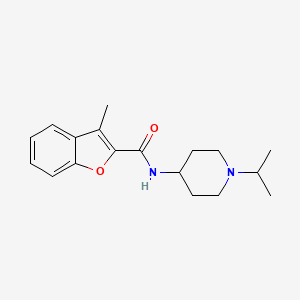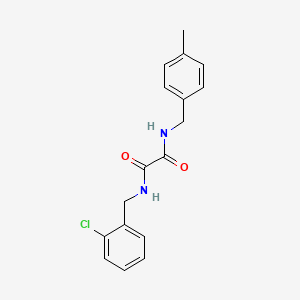
methyl 3-(tert-butylamino)-2-nitroacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(tert-butylamino)-2-nitroacrylate, also known as MNTBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the nitroalkene family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of methyl 3-(tert-butylamino)-2-nitroacrylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses. Furthermore, methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to protect cells from oxidative stress-induced damage by upregulating the expression of antioxidant enzymes. Furthermore, methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Advantages and Limitations for Lab Experiments
Methyl 3-(tert-butylamino)-2-nitroacrylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with excellent purity. Additionally, methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to exhibit potent biological activities, making it a promising candidate for drug development. However, one limitation of methyl 3-(tert-butylamino)-2-nitroacrylate is its potential toxicity, which must be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the study of methyl 3-(tert-butylamino)-2-nitroacrylate. One area of research is the development of methyl 3-(tert-butylamino)-2-nitroacrylate-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, methyl 3-(tert-butylamino)-2-nitroacrylate could be further investigated for its potential anticancer properties, particularly in combination with other chemotherapeutic agents. Furthermore, the mechanisms of action of methyl 3-(tert-butylamino)-2-nitroacrylate could be further elucidated to better understand its biological activities.
Synthesis Methods
The synthesis of methyl 3-(tert-butylamino)-2-nitroacrylate involves the reaction of tert-butylamine with methyl 2-nitroacrylate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. This method has been optimized to produce high yields of methyl 3-(tert-butylamino)-2-nitroacrylate with excellent purity.
Scientific Research Applications
Methyl 3-(tert-butylamino)-2-nitroacrylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl 3-(tert-butylamino)-2-nitroacrylate has been shown to have antioxidant properties, which can protect cells from oxidative stress-induced damage. Furthermore, methyl 3-(tert-butylamino)-2-nitroacrylate has been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
methyl (E)-3-(tert-butylamino)-2-nitroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)9-5-6(10(12)13)7(11)14-4/h5,9H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAYUKVPMILBIU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC=C(C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/C=C(\C(=O)OC)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(tert-butylamino)-2-nitroprop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)


acetate](/img/structure/B5118614.png)

![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)
![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)
